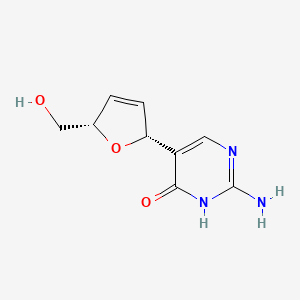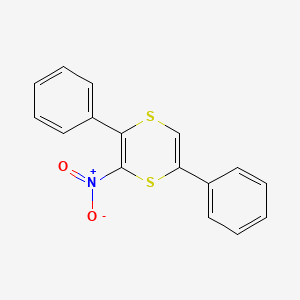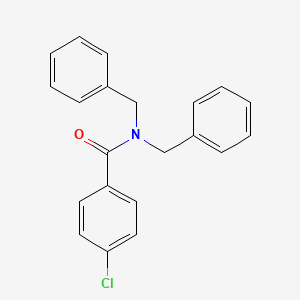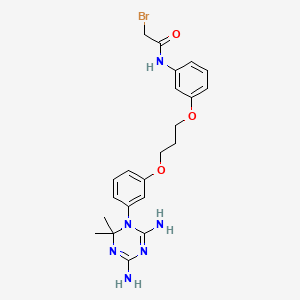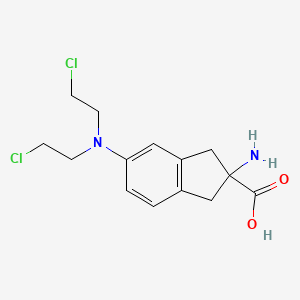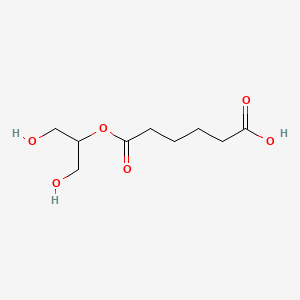
4-(4-Methoxybenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxybenzyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . Another method involves the use of ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, providing protected phenolic ether intermediates for organic synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to offer advantages such as reduced reaction time and increased molecular weight of the product . This method involves the self-condensation of hydroxybenzyl alcohol derivatives under microwave irradiation, using sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxybenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Products such as quinones or aldehydes.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
4-(4-Methoxybenzyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)phenol involves its interaction with various molecular targets and pathways:
Oxidative Demethylation: The compound undergoes oxidative demethylation catalyzed by enzymes such as vanillyl-alcohol oxidase, leading to the formation of p-quinone methide intermediates.
Antioxidant Activity: It scavenges free radicals and inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Comparison with Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the benzyl group.
4-Hydroxybenzyl Alcohol: Similar in structure but lacks the methoxy group.
4-Methoxybenzyl Alcohol: Similar in structure but lacks the phenol group.
Uniqueness: 4-(4-Methoxybenzyl)phenol is unique due to the presence of both the methoxybenzyl and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
21388-77-2 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,15H,10H2,1H3 |
InChI Key |
XOTIMSKNZMRPGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


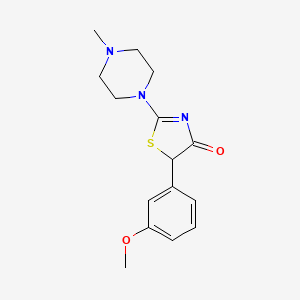
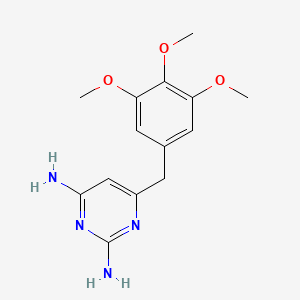

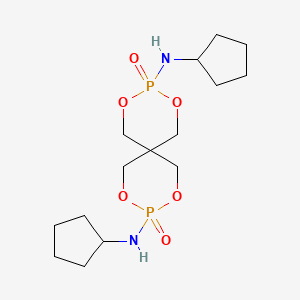
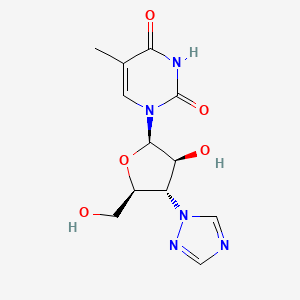
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
